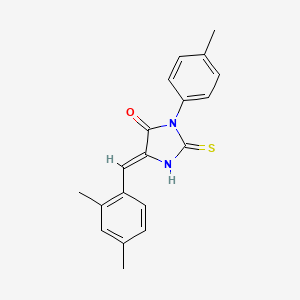
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is an organic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzylidene group substituted with two methyl groups at the 2 and 4 positions, and a p-tolyl group attached to the thiohydantoin core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin typically involves the condensation of 2,4-dimethylbenzaldehyde with 3-(p-tolyl)-2-thiohydantoin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiohydantoin moiety to a more reduced form, such as a thiol or a thioether.
Substitution: The benzylidene and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzylidene and p-tolyl groups.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is not well-documented. like other thiohydantoins, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-3-(p-tolyl)-2-thiohydantoin: Lacks the methyl substitutions on the benzylidene group.
5-(2-Methylbenzylidene)-3-(p-tolyl)-2-thiohydantoin: Has a single methyl substitution at the 2 position of the benzylidene group.
5-(4-Methylbenzylidene)-3-(p-tolyl)-2-thiohydantoin: Has a single methyl substitution at the 4 position of the benzylidene group.
Uniqueness
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is unique due to the presence of two methyl groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding interactions with molecular targets, potentially leading to improved efficacy in its applications.
Eigenschaften
CAS-Nummer |
41534-87-6 |
|---|---|
Molekularformel |
C19H18N2OS |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dimethylphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-12-5-8-16(9-6-12)21-18(22)17(20-19(21)23)11-15-7-4-13(2)10-14(15)3/h4-11H,1-3H3,(H,20,23)/b17-11- |
InChI-Schlüssel |
LVCSGFODWBIFHU-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)C)C)/NC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)C)C)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


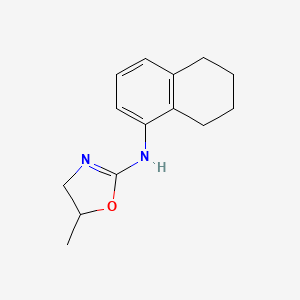
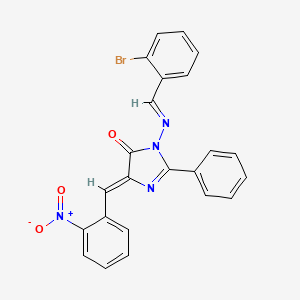
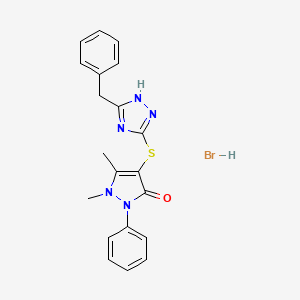

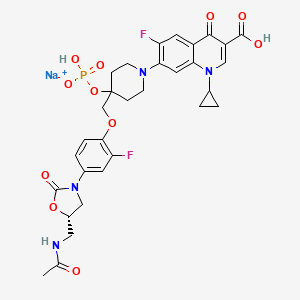
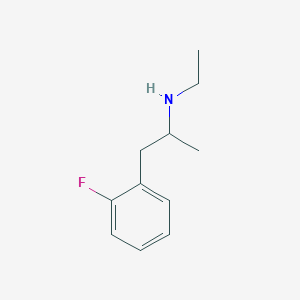


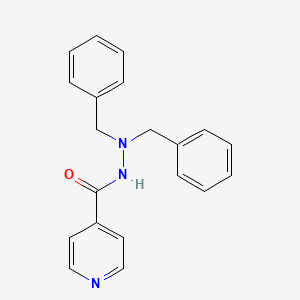
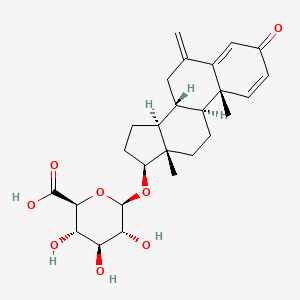
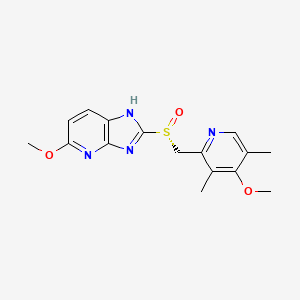
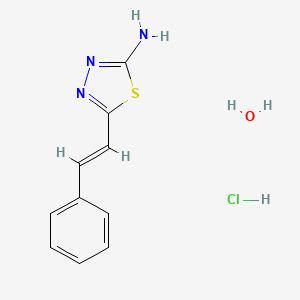
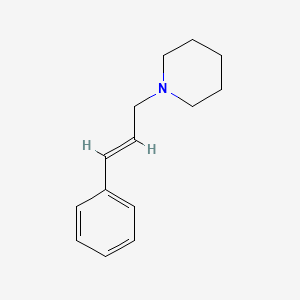
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
